molecular formula C11H11NO3 B1274624 (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 21591-75-3

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1274624
CAS No.: 21591-75-3
M. Wt: 205.21 g/mol
InChI Key: BAUWIAWMJHZMIV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of indole derivatives. These interactions often involve binding to the active sites of enzymes, thereby influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it a valuable tool for studying enzyme kinetics and protein interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell growth and differentiation. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of indole derivatives. These interactions can influence the levels of various metabolites and alter the metabolic flux within the cell. The compound’s role in these pathways highlights its importance in biochemical research and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid include:

Uniqueness

This compound is unique due to its specific indole structure and functional groups, which confer distinct chemical properties and biological activities. Its applications in proteomics research and biochemical studies further highlight its uniqueness .

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWIAWMJHZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390192
Record name (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21591-75-3
Record name (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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